4-Chloro-2,3-dihydrofuran
Description
Significance of the Dihydrofuran Core in Organic Synthesis
The dihydrofuran moiety is a key structural element found in numerous natural products and pharmacologically important compounds. researchgate.netacs.org This five-membered oxygen-containing heterocycle serves as a versatile precursor in the synthesis of more complex molecular architectures. rsc.org Its applications span from the development of pharmaceuticals to the creation of agrochemicals and biodegradable plastics. acs.org The ability of the dihydrofuran ring to participate in a variety of chemical transformations, including cycloadditions and ring-opening reactions, makes it an invaluable tool for organic chemists. acs.orgmdpi.com Dihydrofuran derivatives are integral to the synthesis of bioactive molecules, with research demonstrating their potential in developing new therapeutic agents. acs.orgrsc.org
Role of Halogenation in Modulating Reactivity and Molecular Architecture
Specifically for a dihydrofuran ring, the introduction of a chlorine atom at the 4-position, as in 4-Chloro-2,3-dihydrofuran, would be expected to influence the reactivity of the double bond. The electron-withdrawing nature of the chlorine atom can impact the electron density of the alkene, thereby affecting its susceptibility to electrophilic attack and its participation in pericyclic reactions. This modification provides a synthetic handle that is not present in the parent 2,3-dihydrofuran (B140613) molecule, opening up avenues for diverse chemical transformations.
Scope and Challenges in the Academic Research of this compound
A comprehensive review of the available scientific literature reveals that while the broader class of dihydrofurans is extensively studied, specific research focusing solely on this compound is limited. Much of the documented work involves more complex molecules that contain a 4-chloro-dihydrofuran substructure, often in the context of synthesizing larger, biologically active compounds. nih.govnih.goviucr.org
The synthesis of this compound itself presents certain challenges. The direct chlorination of 2,3-dihydrofuran would likely lead to a mixture of products, including addition across the double bond and substitution at various positions. Achieving regioselective synthesis to isolate the 4-chloro isomer would require carefully controlled reaction conditions or a multi-step synthetic route. The reactivity of the target molecule, once formed, also poses challenges for its isolation and storage due to its potential for polymerization or degradation. The current body of academic research has yet to fully explore the synthetic utility and reaction scope of this specific isomer, representing an area ripe for further investigation.
Interactive Data Table of Related Dihydrofuran Derivatives
| Compound Name | Molecular Formula | Key Application/Reaction | Reference |
| 2,3-Dihydrofuran | C₄H₆O | Starting material in various syntheses, including Heck reactions. researchgate.net | researchgate.netacs.org |
| (R)-2-(4-Chlorophenyl)-2,3-dihydrofuran | C₁₀H₉ClO | Intermediate in asymmetric synthesis. | bldpharm.com |
| 4-Chloro-2,3-dihydrobenzofuran | C₈H₇ClO | Building block in medicinal chemistry. | |
| N-[(2S)-4-Chloro-2-(L-menthyloxy)-5-oxo-2,5-dihydrofuran-3-yl]-L-valine | C₁₉H₃₀ClNO₅ | Synthesis of biologically active furanones. nih.gov | nih.gov |
| Methyl 2-[(4-chloro-2-methoxy-5-oxo-2,5-dihydrofuran-3-yl)amino]acetate | C₈H₁₀ClNO₅ | Synthesis via tandem Michael addition-elimination. nih.goviucr.org | nih.goviucr.org |
Structure
2D Structure
3D Structure
Properties
CAS No. |
17557-40-3 |
|---|---|
Molecular Formula |
C4H5ClO |
Molecular Weight |
104.53 g/mol |
IUPAC Name |
4-chloro-2,3-dihydrofuran |
InChI |
InChI=1S/C4H5ClO/c5-4-1-2-6-3-4/h3H,1-2H2 |
InChI Key |
DVIRIUUTHMJKRA-UHFFFAOYSA-N |
SMILES |
C1COC=C1Cl |
Canonical SMILES |
C1COC=C1Cl |
Synonyms |
4-Chloro-2,3-dihydrofuran |
Origin of Product |
United States |
Synthetic Methodologies for 2,3 Dihydrofurans and Analogues Relevant to 4 Chloro 2,3 Dihydrofuran
Cycloaddition Reactions in Dihydrofuran Synthesis
Cycloaddition reactions are powerful tools for the construction of cyclic compounds like dihydrofurans. These reactions involve the joining of two or more unsaturated molecules to form a cyclic adduct.
[3+2] Cycloadditions for Functionalized 2,3-Dihydrofurans
The [3+2] cycloaddition is a common strategy for synthesizing five-membered rings, including functionalized 2,3-dihydrofurans. These reactions typically involve a three-atom component and a two-atom component.
One approach involves the palladium-catalyzed asymmetric formal [3+2] cycloaddition of propargylic esters with β-ketoesters. thieme-connect.com This method yields functionalized chiral 2,3-dihydrofurans with high enantioselectivities. thieme-connect.com The reaction is thought to proceed through an M-type transition state. thieme-connect.com A gram-scale synthesis has been demonstrated, highlighting its synthetic utility. thieme-connect.com
Another example is the copper-catalyzed asymmetric formal [3+2] cycloaddition of β-ketoesters with propargylic esters. dicp.ac.cnnih.gov Using a combination of Cu(OTf)2 and a chiral tridentate P,N,N ligand, a variety of 2,3-dihydrofurans with an exocyclic double bond at the 2-position can be obtained in good yields and with high enantioselectivities. dicp.ac.cnnih.gov The exocyclic double bond can be hydrogenated to produce cis-2,3-dihydrofuran derivatives. dicp.ac.cn
Palladium-catalyzed [3+2] cycloaddition of 4-vinyl-4-butyrolactones with ketenes, generated from acyl chlorides, also provides a route to 2,3-dihydrofurans under mild conditions. organic-chemistry.org Additionally, palladium-catalyzed asymmetric [3+2] cycloaddition of vinyl epoxides with substituted propiolates leads to the enantioselective formation of 2,3,4-trisubstituted 2,3-dihydrofurans. bohrium.com
A study on the reaction of β,γ-unsaturated α-ketoesters with α-phenacyl bromide in the presence of DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) showed the selective synthesis of 2,3-dihydrofuran (B140613) derivatives in high yield. semanticscholar.org The reaction conditions were optimized, with CH2Cl2 being the solvent of choice. semanticscholar.org
| Reactants | Catalyst/Reagent | Product | Key Features |
| Propargylic esters and β-ketoesters | Palladium catalyst and chiral ferrocenyl P,N-ligands | Functionalized chiral 2,3-dihydrofurans | High enantioselectivity thieme-connect.com |
| β-ketoesters and propargylic esters | Copper catalyst and chiral P,N,N ligand | 2,3-dihydrofurans with exocyclic double bond | Good yields and high enantioselectivities dicp.ac.cnnih.gov |
| 4-vinyl-4-butyrolactones and ketenes | Pd2(dba)3·CHCl3/XantPhos | 2,3-dihydrofurans | Mild reaction conditions organic-chemistry.org |
| Vinyl epoxides and substituted propiolates | Palladium catalyst and chiral P,N-ligand | 2,3,4-trisubstituted 2,3-dihydrofurans | High yields and enantioselectivities bohrium.com |
| β,γ-unsaturated α-ketoesters and α-phenacyl bromide | DBU | 2,3-dihydrofuran derivatives | High yield and selectivity semanticscholar.org |
[4+1] Annulations for Dihydrofuran Scaffolds, including Fluorinated Derivatives
[4+1] annulation reactions provide another versatile route to dihydrofuran scaffolds. These reactions involve a four-atom component and a one-atom component.
A gold(I)-catalyzed formal [4+1] cycloaddition of α-diazoesters and propargyl alcohols has been developed for the synthesis of 2,5-dihydrofurans. acs.orgorganic-chemistry.org This method exhibits a broad substrate scope and functional group tolerance. acs.orgorganic-chemistry.org Mechanistic studies suggest the reaction proceeds through a 5-endo-dig cyclization of an α-hydroxy allene (B1206475) intermediate. acs.orgorganic-chemistry.org
The reaction of β-keto polyfluoroalkanesulfones with aromatic aldehydes, catalyzed by piperidine, unexpectedly yields tetrasubstituted 2,3-dihydrofurans in good yields. acs.org This provides a stereoselective synthesis of fluorine-containing tetrasubstituted trans-2,3-dihydrofurans. acs.org
Furthermore, a TfOH-catalyzed [4+1] annulation of p-quinone methides with α-aryl diazoacetates offers a metal-free and environmentally friendly approach to highly functionalized 2,3-dihydrobenzofurans. acs.org A facile, catalyst-free, and highly diastereoselective formal [4+1] cycloaddition of fused 1H-pyrrole-2,3-diones with diazooxindoles has been developed to synthesize spiro[dihydrofuran-2,3'-oxindoles]. beilstein-journals.orgbeilstein-journals.org
A (4+1)-annulation of arylidene heterocyclic N-fused imidazolones with an α-carbonyl sulfoxonium ylide has also been developed, providing access to a range of N-heterocycle-fused furans. bohrium.com
| Reactants | Catalyst/Reagent | Product | Key Features |
| α-diazoesters and propargyl alcohols | Gold(I) catalyst | 2,5-dihydrofurans | Broad substrate scope acs.orgorganic-chemistry.org |
| β-keto polyfluoroalkanesulfones and aromatic aldehydes | Piperidine | Fluorine-containing tetrasubstituted trans-2,3-dihydrofurans | Stereoselective acs.org |
| p-quinone methides and α-aryl diazoacetates | TfOH | Highly functionalized 2,3-dihydrobenzofurans | Metal-free acs.org |
| Fused 1H-pyrrole-2,3-diones and diazooxindoles | None | Spiro[dihydrofuran-2,3'-oxindoles] | Catalyst-free, diastereoselective beilstein-journals.orgbeilstein-journals.org |
| Arylidene heterocyclic N-fused imidazolones and α-carbonyl sulfoxonium ylide | Not specified | N-heterocycle-fused furans | Access to diverse functional motifs bohrium.com |
Aza-Diels-Alder Reactions with Dihydrofuran
The aza-Diels-Alder reaction is a variation of the Diels-Alder reaction where a nitrogen atom is incorporated into the newly formed ring. These reactions can be used to synthesize nitrogen-containing heterocyclic compounds.
Vanadium(III) chloride has been shown to be an efficient catalyst for the aza-Diels-Alder reaction of aldimines with dihydrofuran, leading to the formation of furo[3,2-c]quinolines in high yields and with high diastereoselectivity. arkat-usa.org Similarly, NaHSO4 supported on silica (B1680970) gel catalyzes the aza-Diels-Alder reaction of o-hydroxybenzaldimines with 2,3-dihydrofuran to produce furanobenzopyrans. tandfonline.comtandfonline.com This catalyst is recyclable. tandfonline.com
A theoretical study using molecular electron density theory (MEDT) has been conducted to understand the regio- and stereochemistry of the aza-Diels-Alder reaction between an azoalkene and 2,3-dihydrofuran. researchgate.net Additionally, radical cation salts can induce the aza-Diels-Alder reaction between imines and 2,3-dihydrofuran to synthesize hexahydrofuro[3,2-c]quinoline derivatives. benthamdirect.com
| Reactants | Catalyst/Reagent | Product | Key Features |
| Aldimines and dihydrofuran | Vanadium(III) chloride | Furo[3,2-c]quinolines | High yield and diastereoselectivity arkat-usa.org |
| o-hydroxybenzaldimines and 2,3-dihydrofuran | NaHSO4–SiO2 | Furanobenzopyrans | Recyclable catalyst tandfonline.comtandfonline.com |
| Imines and 2,3-dihydrofuran | Radical cation salts | Hexahydrofuro[3,2-c]quinoline derivatives | Stepwise mechanism benthamdirect.com |
Gold-Catalyzed Formal Cycloaddition Reactions
Gold catalysts have emerged as powerful tools in organic synthesis, including the formation of dihydrofurans.
A gold-catalyzed formal dipolar cycloaddition of polarized alkynes (propiolates) with butenediol derivatives serves as a method for assembling 2,3-dihydrofurans. rsc.orgrsc.org This reaction proceeds through a multistep cascade process. rsc.orgrsc.org
Catalytic Approaches to 2,3-Dihydrofuran Formation
Catalysis plays a crucial role in the development of efficient and selective methods for the synthesis of 2,3-dihydrofurans.
Palladium-Catalyzed Reactions
Palladium catalysts are widely used in the synthesis of 2,3-dihydrofurans. The Heck arylation of 2,3-dihydrofuran with aryl iodides is a key reaction. nih.govresearchgate.netnih.gov
The use of different palladium precursors, such as Pd2(dba)3, Pd(acac)2, and [PdCl(allyl)]2, in combination with chiral ionic liquids (CILs) containing L-prolinate or L-lactate anions has been investigated. nih.govresearchgate.netnih.gov These systems have been shown to increase conversion values, with 2-phenyl-2,3-dihydrofuran (B8783652) being the main product. nih.govresearchgate.netnih.gov The formation of Pd(0) nanoparticles as the resting state of the catalyst has been observed. nih.govresearchgate.net
In the palladium-catalyzed enantioselective Heck arylation of 2,3-dihydrofuran with aryl iodides, the use of tetrabutylammonium (B224687) L-prolinate as a chiral agent resulted in excellent enantioselectivity for the formation of 2-phenyl-2,3-dihydrofuran. rsc.org
A palladium-catalyzed asymmetric allylic substitution cascade of but-2-ene-1,4-diyl dimethyl dicarbonates with α-substituted cyano ketones provides chiral 2,3-dihydrofurans in very good yields and with high enantiomeric excesses. organic-chemistry.org Furthermore, a Pd(0)-catalyzed coupling-cyclization of 2-(2',3'-allenyl)acetylacetates with organic halides affords 4,5-dihydrofuran derivatives in good yields. organic-chemistry.org
| Reaction Type | Palladium Precursor/Catalyst | Reactants | Product | Key Features |
| Heck Arylation | Pd2(dba)3, Pd(acac)2, [PdCl(allyl)]2 with CILs | 2,3-dihydrofuran and iodobenzene | 2-phenyl-2,3-dihydrofuran | Increased conversion, formation of Pd(0) nanoparticles nih.govresearchgate.netnih.gov |
| Enantioselective Heck Arylation | Pd(OAc)2 with tetrabutylammonium L-prolinate | 2,3-dihydrofuran and aryl iodides | 2-phenyl-2,3-dihydrofuran | Excellent enantioselectivity rsc.org |
| Asymmetric Allylic Substitution Cascade | Not specified | But-2-ene-1,4-diyl dimethyl dicarbonates and α-substituted cyano ketones | Chiral 2,3-dihydrofurans | High yields and enantiomeric excesses organic-chemistry.org |
| Coupling-Cyclization | Pd(0) catalyst | 2-(2',3'-allenyl)acetylacetates and organic halides | 4,5-dihydrofuran derivatives | Good yields organic-chemistry.org |
Copper-Mediated Annulations and Cycloadditions
Copper catalysis has been successfully applied to the synthesis of dihydrofurans, particularly through annulation and cycloaddition strategies. nih.govacs.orgnih.govresearchgate.net
A notable example is the copper-catalyzed asymmetric [4+1] cycloaddition of enones with diazo compounds. nih.govacs.orgnih.gov Through the use of a planar-chiral bipyridine ligand, this method allows for the diastereo- and enantioselective synthesis of highly substituted 2,3-dihydrofurans. nih.govacs.orgnih.gov This approach has been applied to the synthesis of deoxy-C-nucleosides. nih.gov
Furthermore, a copper-mediated annulation of aryl ketones with aromatic olefins has been developed to access 2,3-dihydrofuran derivatives. researchgate.net This protocol is versatile and can be used to synthesize α-methyl dihydrofurans. researchgate.net A radical pathway is suggested for this transformation. researchgate.net
Rhodium-Catalyzed Transformations
Rhodium catalysts have proven effective in various transformations leading to dihydrofuran derivatives. nih.govresearchgate.netucsf.eduacs.orgrsc.org
One such transformation is the rhodium-catalyzed regioselective addition of the ortho C–H bond of aromatic amides to the double bond of dihydrofurans. nih.govrsc.org This reaction results in the formation of a C-C bond between the ortho-position of the aromatic amide and the α-position of the dihydrofuran. nih.govrsc.org The use of an 8-aminoquinoline (B160924) directing group is essential for the success of this reaction. nih.govrsc.org
Rhodium has also been utilized in the diverse arylation of 2,5-dihydrofuran (B41785) with arylboronic acids, which can be controlled to selectively produce 3-aryl or 4-aryl-2,3-dihydrofurans among other products. researchgate.net Additionally, rhodium(II) acetate (B1210297) catalyzes the reaction of 1-sulfonyl-1,2,3-triazoles containing pendent allyl ether groups to form substituted dihydrofuran-3-imines through a nih.govmetu.edu.tr-sigmatropic rearrangement of an initially formed oxonium ylide. ucsf.eduacs.org
| Reactants | Catalyst | Product | Key Feature |
| Aromatic amides + Dihydrofurans | Rhodium complex | α-Arylated dihydrofurans | C-H activation |
| 2,5-Dihydrofuran + Arylboronic acids | Rhodium complex | 3-Aryl or 4-aryl-2,3-dihydrofurans | Controllable selectivity |
| 1-Sulfonyl-1,2,3-triazoles with allyl ethers | Rhodium(II) acetate | Dihydrofuran-3-imines | nih.govmetu.edu.tr-Sigmatropic rearrangement |
Table 3: Rhodium-Catalyzed Transformations for Dihydrofuran Synthesis. nih.govresearchgate.netucsf.eduacs.orgrsc.org
Organocatalytic Asymmetric Syntheses
Organocatalysis provides a metal-free alternative for the asymmetric synthesis of dihydrofurans, often relying on domino reactions to build molecular complexity efficiently.
A prominent organocatalytic strategy for synthesizing enantiomerically enriched dihydrofurans is the domino Michael-S_N2 reaction. metu.edu.trresearchgate.netresearchgate.netsemanticscholar.orgnih.gov This approach typically involves the reaction of a 1,3-dicarbonyl compound with an α-bromonitroalkene, catalyzed by a chiral bifunctional organocatalyst. metu.edu.trresearchgate.netsemanticscholar.org
For example, a quinine-derived squaramide organocatalyst has been used to promote the reaction between various α-bromonitroalkenes and 1,3-dicarbonyl compounds. metu.edu.tr This method provides diastereoselective products with good enantioselectivities (up to 97% ee) in short reaction times at room temperature. metu.edu.tr Similarly, a chiral bifunctional thiourea (B124793) catalyst has been employed for the reaction of 1,3-dicarbonyl derivatives with (E)-β,β-bromonitrostyrenes, yielding diverse polysubstituted dihydrofurans in good yields and enantioselectivities. nih.gov These reactions proceed through a domino Michael addition followed by an intramolecular S_N2 alkylation. metu.edu.trsemanticscholar.orgnih.gov
| Nucleophile | Electrophile | Organocatalyst | ee (%) |
| 1,3-Dicarbonyl compounds | α-Bromonitroalkenes | Quinine-derived squaramide | up to 97 |
| 1,3-Dicarbonyl derivatives | (E)-β,β-Bromonitrostyrenes | Chiral bifunctional thiourea | Good |
Table 4: Organocatalytic Domino Michael-S_N2 Reactions. metu.edu.trnih.gov
Bifunctional Organocatalyst Systems
Bifunctional organocatalysis has emerged as a powerful strategy for the enantioselective synthesis of 2,3-dihydrofurans. These catalysts typically possess two distinct functional groups that act in concert to activate the substrates and control the stereochemical outcome of the reaction. A common approach involves the Michael addition of a pronucleophile to an electron-deficient alkene, followed by an intramolecular cyclization.
Quinine-derived squaramide organocatalysts are frequently employed in these transformations. metu.edu.trmetu.edu.tr These systems utilize the squaramide moiety for hydrogen-bond-mediated activation of the electrophile and the quinuclidine (B89598) core as a Brønsted base to deprotonate the nucleophile. This dual activation facilitates highly organized, asymmetric transition states. For instance, the reaction of 1,3-dicarbonyl compounds with substituted nitroolefins, followed by an I2-mediated cyclization, can produce highly functionalized dihydrofurans with excellent enantioselectivities (up to 99% ee) and diastereoselectivities (>99% dr). researchgate.net Similarly, bifunctional quinine-derived sulfonamide organocatalysts have been developed to catalyze asymmetric sulfa-Michael additions, which are precursor steps for dihydrofuran synthesis. researchgate.net
Another notable system involves the use of a bifunctional squaramide catalyst for the reaction between gem-benzoyl-nitrostyrenes and 1,3-dicarbonyl compounds, which yields 2,3-dihydrofurans exclusively as trans-diastereomers with high enantioselectivities. researchgate.net These methods highlight the modularity and efficacy of bifunctional organocatalysts in constructing stereochemically rich dihydrofuran cores.
| Catalyst System | Substrates | Product Type | Key Findings | Reference |
|---|---|---|---|---|
| Quinine (B1679958)/Squaramide | 1,3-Dicarbonyls + Nitroolefins | Functionalized 2,3-dihydrofurans | Good yields, up to 99% ee, >99% dr. researchgate.net | researchgate.net |
| Bifunctional Squaramide | gem-Benzoyl-nitrostyrenes + 1,3-Dicarbonyls | trans-2,3-dihydrofurans | 33-92% yields, excellent enantioselectivities. researchgate.net | researchgate.net |
| Quinine-derived Sulfonamide | Naphthalene-1-thiol + trans-Chalcones | Sulfa-Michael Adducts (precursors) | Up to 96% ee with low catalyst loading. researchgate.net | researchgate.net |
Manganese(III)-Mediated Radical Cyclizations
Manganese(III) acetate [Mn(OAc)3] is a versatile single-electron oxidant widely used to initiate radical cyclizations for the synthesis of 2,3-dihydrofurans. arkat-usa.org This method typically involves the oxidation of a 1,3-dicarbonyl compound or a related active methylene (B1212753) species to generate a manganese(III) enolate, which subsequently loses a ligand to form a carbon-centered radical. This radical then adds to an alkene, and the resulting radical intermediate is oxidized to a carbocation by another equivalent of Mn(OAc)3, which then undergoes intramolecular cyclization to furnish the dihydrofuran ring. arkat-usa.org
This methodology has been successfully applied to a variety of substrates. For example, the reaction of conjugated esters and amides with 3-oxopropanenitriles in the presence of Mn(OAc)3 yields 4-cyano-2,3-dihydrofuran-3-carboxylates and -carboxamides in good yields. arkat-usa.org The reactions often show better yields with conjugated amides than with esters. arkat-usa.org Similarly, β-ketosulfones react with alkenes under Mn(OAc)3 mediation to produce sulfonylated dihydrofurans. nih.gov The reaction with 1,2-disubstituted alkenes often proceeds with trans-diastereoselectivity. nih.gov
The scope extends to the synthesis of complex fused systems, such as dihydrobenzofurans from the oxidative cycloaddition of 2-cyclohexenones with alkenes. acs.org The choice of alkene is critical, with studies showing that 1,1-disubstituted alkenes can provide better yields than 1,2-disubstituted alkenes due to the stability of the intermediate carbocation. psu.edu
| Radical Precursor | Alkene Substrate | Product Type | Key Findings | Reference |
|---|---|---|---|---|
| 3-Oxopropanenitriles | Conjugated Esters/Amides | 4-Cyano-2,3-dihydrofurans | Good yields; amides are better substrates than esters. arkat-usa.org | arkat-usa.org |
| β-Ketosulfones | α-Methylstyrene, trans-Stilbene | Sulfonyl-substituted 2,3-dihydrofurans | Moderate to good yields; trans-diastereoselectivity observed. nih.gov | nih.gov |
| 2-Cyclohexenones | Various Alkenes | Dihydrobenzofurans | Provides a one-pot route to fused systems. acs.org | acs.org |
| 1,3-Dicarbonyls | Furyl-substituted Alkenes | 2-Furyl-substituted 4,5-dihydrofurans | 1,1-disubstituted alkenes give better yields than 1,2-disubstituted ones. psu.edu | psu.edu |
Lewis Acid-Catalyzed Approaches
Lewis acid catalysis provides a mild and efficient platform for the synthesis and transformation of dihydrofuran systems. These catalysts can activate substrates towards nucleophilic attack or facilitate complex cascade reactions. One notable application is the Lewis acid-catalyzed [4+1] cycloaddition of enynones with sulfoxonium ylides to construct the 2,3-dihydrofuran skeleton. researchgate.net
A significant development in this area is the use of Lewis acids to trigger intramolecular ring-opening benzannulation reactions of substituted 2,3-dihydrofuran acetals. mdpi.comresearchgate.net For example, 5-(indolyl)-2,3-dihydrofuran acetals, when treated with a Lewis acid such as Ytterbium(III) triflate (Yb(OTf)3) or Aluminum(III) triflate (Al(OTf)3), undergo a cascade reaction to form functionalized 1-hydroxycarbazoles in high yields. mdpi.comnih.gov This strategy involves an initial Lewis acid-promoted ring-opening of the dihydrofuran, followed by enolate isomerization, a Prins-type cyclization, and subsequent elimination. bohrium.com The versatility of this approach has been demonstrated with various (hetero)aryl-substituted dihydrofurans, leading to the synthesis of naphthalenes, benzofurans, and benzothiophenes. mdpi.com
| Lewis Acid | Substrates | Reaction Type | Product | Reference |
|---|---|---|---|---|
| Zinc-based | Enynones + Sulfoxonium Ylides | [4+1] Cycloaddition | 2,3-Dihydrofurans | researchgate.net |
| Yb(OTf)3, Al(OTf)3 | 5-(Indolyl)2,3-dihydrofuran Acetals | Ring-Opening Benzannulation | 1-Hydroxycarbazoles | mdpi.comresearchgate.netnih.gov |
| Al(OTf)3 | (Hetero)aryl Dihydrofuran Acetals | Cascade Ring-Opening Benzannulation | Benzo-fused (hetero)aromatics | bohrium.com |
Ring Transformations and Rearrangements for Dihydrofuran Systems
Reductive Ring Narrowing in Six-membered Cyclic Nitronates for 4-Aryl-substituted 2,3-Dihydrofurans
A novel and efficient method for the synthesis of polysubstituted 2,3-dihydrofurans involves the reductive ring narrowing of six-membered cyclic nitronates (5,6-dihydro-4H-1,2-oxazine-N-oxides). zioc.ru This strategy provides a direct, two-step route to 4-aryl-substituted 2,3-dihydrofurans from readily available nitroalkenes and olefins. The key step is the treatment of the cyclic nitronate with Raney nickel in the presence of acetic acid. In this process, Raney nickel acts as both a catalyst and a stoichiometric reductant, facilitating a reductive denitrogenation and ring contraction cascade. researchgate.netzioc.ru
A significant advantage of this method is that it does not require gaseous hydrogen or high-pressure equipment, making it highly practical. The reaction is compatible with a wide range of functional groups that might be sensitive to standard catalytic hydrogenation conditions. zioc.ru The resulting dihydrofuran products are often obtained in high purity, sometimes obviating the need for chromatographic purification. zioc.ru Relatedly, these cyclic nitronates can also react with arynes in a 1,3-dipolar cycloaddition, and the resulting adducts can be stereoselectively reduced to tetrahydrofuran (B95107) derivatives, showcasing the synthetic utility of this class of heterocycles. acs.org
Organocatalytic Cloke-Wilson Rearrangements
The Cloke-Wilson rearrangement is a thermal or catalyzed isomerization of cyclopropyl (B3062369) ketones and imines into 2,3-dihydrofurans and 2-pyrrolines, respectively. acs.org Recently, organocatalytic versions of this rearrangement have been developed, offering mild, metal-free conditions for the synthesis of 2,3-dihydrofurans. acs.orgnih.gov
One approach utilizes 1,4-diazabicyclo[2.2.2]octane (DABCO) as a catalyst to promote the ring expansion of a broad range of cyclopropyl ketones into 2,3-dihydrofurans. acs.orgnih.gov The reaction, typically conducted in DMSO at elevated temperatures, proceeds in high yields with complete regioselectivity. Mechanistic studies support an SN1-type ring-opening process. acs.org
An alternative metal- and acid-free method employs 2-(bromomethyl)naphthalene (B188764) (2-BMN) as an organocatalyst to initiate the rearrangement of doubly activated cyclopropanes. nih.govacs.org This process is believed to proceed via a carbocation-initiated tandem intramolecular ring-opening/recyclization sequence. nih.govthieme-connect.com This strategy is particularly valuable for synthesizing dihydrofuran-containing molecules where the avoidance of heavy-metal contamination is crucial. acs.org
| Organocatalyst | Substrate | Key Features | Reference |
|---|---|---|---|
| DABCO | Cyclopropyl ketones (aryl, alkyl, vinyl) | High yields, complete regioselectivity, SN1-type mechanism. acs.org | acs.orgnih.gov |
| 2-(Bromomethyl)naphthalene (2-BMN) | Doubly activated cyclopropanes | Metal-, acid-, and base-free conditions; carbocation-initiated tandem process. nih.gov | nih.govacs.orgthieme-connect.com |
Isomerization of Dihydrofurans
The interconversion of dihydrofuran isomers is a synthetically important transformation. Of particular relevance is the selective isomerization of the more readily available 2,5-dihydrofuran (2,5-DHF) into the synthetically versatile 2,3-dihydrofuran (2,3-DHF). This transformation can be achieved with high selectivity using supported palladium catalysts. Specifically, a 1% Pd/SiO2 catalyst, in the presence of low levels (e.g., 50 ppm) of carbon monoxide (CO) in the feedstream, can isomerize 2,5-DHF to 2,3-DHF with over 94% selectivity. researchgate.net The CO is crucial for suppressing side reactions such as the disproportionation of 2,5-DHF into furan (B31954) and tetrahydrofuran. researchgate.net
Other isomerization pathways within the furan family have also been studied. For instance, 3-methylene tetrahydrofurans can be selectively isomerized to 2,5-dihydrofurans using potassium tert-butoxide (ButOK) in dimethyl sulfoxide. rsc.org While this does not directly yield 2,3-DHF, it provides access to its precursor. It is also important to note that 2,3-dihydrofuran itself is thermally unstable and can isomerize to form ring-opened products like propenyl aldehyde and cyclopropanecarboxaldehyde (B31225) at elevated temperatures. acs.org
| Starting Material | Product | Catalyst/Reagent | Key Conditions | Selectivity | Reference |
|---|---|---|---|---|---|
| 2,5-Dihydrofuran | 2,3-Dihydrofuran | 1% Pd/SiO2 | ~100°C, with CO addition | >94% | researchgate.net |
| 3-Methylene Tetrahydrofuran | 2,5-Dihydrofuran | ButOK/DMSO | - | Selective | rsc.org |
Sustainable and Green Chemistry Strategies in Dihydrofuran Synthesis
The principles of green chemistry are increasingly being integrated into the synthesis of dihydrofuran rings, focusing on reducing waste, using less hazardous substances, and improving energy efficiency. Key strategies include the use of environmentally benign catalysts, alternative energy sources like ultrasound, and advanced processing techniques such as continuous flow.
Imidazole-Catalyzed Green Multicomponent Approaches
Imidazole (B134444) has emerged as an effective and environmentally friendly catalyst for the multicomponent synthesis of complex dihydrofuran derivatives in aqueous media. tandfonline.comresearchgate.netbohrium.comkyoto-u.ac.jp This approach aligns with green chemistry principles by utilizing water as a solvent, which is non-toxic, inexpensive, and readily available.
In one-pot reactions, imidazole catalyzes the formation of highly functionalized 2,3-dihydrofurans from simple starting materials. For instance, the three-component reaction between dimedone, 2-bromoacetophenone, and various aldehydes in water proceeds smoothly with imidazole catalysis to produce 2,3-dihydrofuro[3,2-c]dimedone derivatives in excellent yields, ranging from 70% to 99%. tandfonline.com This method is tolerant of a wide range of functional groups on the aromatic aldehydes, including both electron-donating and electron-withdrawing substituents. tandfonline.com The amphoteric nature of imidazole is believed to be crucial to its catalytic activity, where it initially reacts with the halo-ketone to form an imidazolium (B1220033) ylide. tandfonline.comresearchgate.net
Similarly, functionalized trans-2,3-dihydrofuro[3,2-c]coumarins have been synthesized using an imidazole-catalyzed green multicomponent approach in water. bohrium.comkyoto-u.ac.jp This method demonstrates broad functional group tolerance and provides access to novel dihydrofuran-coumarin hybrids in high yields (72–98%). bohrium.com The use of imidazole in water under mild conditions highlights the potential for developing sustainable synthetic routes to complex heterocyclic systems. bohrium.comkyoto-u.ac.jp
Table 1: Imidazole-Catalyzed Synthesis of Dihydrofuran Derivatives
| Starting Materials | Catalyst/Solvent | Product Type | Yield Range | Reference |
|---|---|---|---|---|
| Dimedone, 2-bromoacetophenone, Aldehydes | Imidazole/Water | 2,3-Dihydrofuro[3,2-c]dimedones | 70-99% | tandfonline.com |
Ultrasound-Promoted Stereoselective Syntheses of Dihydrobenzofuran Derivatives
Ultrasound irradiation has been established as a valuable green chemistry tool for promoting organic reactions, often leading to shorter reaction times, higher yields, and milder conditions compared to conventional methods. acs.orgresearchgate.netorganic-chemistry.org In the context of dihydrofuran synthesis, ultrasound has been successfully applied to the stereoselective preparation of 2,3-dihydrobenzofuran (B1216630) derivatives.
A notable example is the synthesis of (E)-3-(2,3-dihydrobenzofuran-5-yl)-1-(aryl)prop-2-en-1-one chalcone (B49325) derivatives. acs.orgresearchgate.net This reaction, a Claisen-Schmidt condensation between 2,3-dihydrobenzofuran-5-carbaldehyde and various aromatic ketones, is carried out under ultrasonic irradiation at ambient temperature. acs.org This method provides good to excellent yields of the desired products and is characterized by its operational simplicity and non-chromatographic purification, contributing to its green credentials. acs.orgresearchgate.net The use of ultrasound demonstrates a significant improvement in terms of energy efficiency and waste reduction. researchgate.net
The application of ultrasound is not limited to chalcone synthesis and represents a broader strategy for accelerating reactions in the synthesis of various heterocyclic compounds, often in conjunction with heterogeneous catalysts. organic-chemistry.org
Continuous Flow Processing for Dihydrofuran Intermediates
Continuous flow chemistry offers several advantages over traditional batch processing, including enhanced heat and mass transfer, improved safety, and the potential for automation and scalability. nih.gov This technology is particularly well-suited for the synthesis of pharmaceutical intermediates, including heterocyclic compounds like dihydrofurans. nih.govwikipedia.org
A relevant example is the Heck reaction of 2,3-dihydrofuran with 4-chlorobenzotrifluoride, which has been studied in a self-optimizing microreactor system. This approach allows for rapid optimization of reaction conditions, such as catalyst, ligand, solvent, temperature, and molar ratios, to maximize product yield. For this specific reaction, a palladium acetate catalyst with tert-butyl-MePhos as the ligand and n-butanol as the solvent were identified as optimal.
Furthermore, continuous flow processes can be designed for multi-step syntheses, where intermediates are generated and consumed in a continuous stream without isolation. nih.gov For instance, 4-hydroxybutanal, prepared by the acidification of 2,3-dihydrofuran, can be used directly in a subsequent continuous flow reaction. The ability to handle reactive intermediates safely and efficiently makes continuous flow a powerful tool for the synthesis of complex molecules containing the dihydrofuran moiety.
Specific Approaches to Halogenated Dihydrofuran Systems
The introduction of halogens, particularly chlorine, into the dihydrofuran ring is a key step in the synthesis of compounds like 4-chloro-2,3-dihydrofuran. This often requires specialized synthetic methods that can control the position and number of halogen atoms.
Tandem Reactions with α-Chloro β-Keto Esters leading to 3-Methylene-2,3-dihydrofurans
Tandem reactions provide an efficient pathway to construct complex molecular architectures in a single operation. A notable approach for the synthesis of halogenated dihydrofuran precursors involves the reaction of allenic ketones with α-chloro β-keto esters.
Promoted by a base such as potassium carbonate, this tandem reaction proceeds under mild conditions to afford 3-methylene-2,3-dihydrofurans with high efficiency. The reaction tolerates a range of substituents on the allenic ketone, including both aryl and alkyl groups, without a significant impact on the yield. This method is highly valuable as the resulting 3-methylene-2,3-dihydrofuran (B12894418) scaffold can be a precursor to various functionalized dihydrofurans, potentially including those with a chlorine atom at the 4-position through subsequent reactions.
Table 2: Synthesis of 3-Methylene-2,3-dihydrofurans via Tandem Reaction
| Allenic Ketone Substituent | α-Halogenated Reactant | Base/Solvent | Product | Yield | Reference |
|---|---|---|---|---|---|
| Phenyl | Ethyl 2-chloroacetoacetate | K₂CO₃/MeCN | Ethyl 2-acetyl-3-methylene-5-phenyl-2,3-dihydrofuran-2-carboxylate | 85% | |
| 4-Bromophenyl | Ethyl 2-chloroacetoacetate | K₂CO₃/MeCN | Ethyl 2-acetyl-5-(4-bromophenyl)-3-methylene-2,3-dihydrofuran-2-carboxylate | 82% |
Formation of Chlorinated Polycyclic Dihydrofuran Derivatives
The synthesis of chlorinated polycyclic systems containing a dihydrofuran ring often involves either the cyclization of chlorinated precursors or the chlorination of a pre-formed polycyclic dihydrofuran.
One route to such structures is through the oxidative cleavage of fused cyclobutanols. For example, the oxidation of a diareno-fused bicyclo[4.2.0]octanol with perchloric acid can lead to the formation of a phenanthro[9,10-b]furan skeleton, which is a dihydrofuran-fused polycyclic aromatic compound. kyoto-u.ac.jp In this specific reaction, the product can be further chlorinated to yield a chlorinated derivative. kyoto-u.ac.jp
Another relevant class of compounds is the polychlorinated dibenzofurans (PCDFs), which are polycyclic aromatic compounds containing a furan ring that can be considered a derivative of dihydrofuran. These compounds can be formed through the pyrolysis of chlorine-containing materials such as polychlorinated biphenyls (PCBs) and chlorobenzenes. The "de novo" synthesis of PCDFs can also occur from the reaction of polycyclic aromatic hydrocarbons (PAHs) with a chlorine source like copper(I) chloride at elevated temperatures. acs.org While often associated with combustion processes, these synthetic pathways illustrate fundamental reactions that can lead to chlorinated polycyclic furan structures.
Additionally, fluorination of perchloro-2,5-dihydrofuran can lead to the replacement of both vinylic and allylic chlorine atoms, resulting in compounds like 2,2,4-trichloro-3,5,5-trifluoro-2,5-dihydrofuran, showcasing the synthesis of mixed halogenated dihydrofurans. researchgate.net
Chemical Reactivity and Mechanistic Investigations of 2,3 Dihydrofurans and Halogenated Analogues
Electrophilic and Nucleophilic Reactivity of the Dihydrofuran Ring
The 2,3-dihydrofuran (B140613) ring, particularly when halogenated as in 4-chloro-2,3-dihydrofuran, exhibits a rich and varied reactivity profile, susceptible to both electrophilic and nucleophilic attack. The electron-donating oxygen atom and the electron-withdrawing chlorine atom in this compound create a nuanced electronic environment that dictates its reaction patterns.
The double bond in the dihydrofuran ring is electron-rich, making it susceptible to electrophilic addition. However, the reactivity is modulated by the substituents. For instance, the presence of two halogen atoms at the 3 and 4 positions, along with a hydroxyl group at the C5 position, makes these compounds highly reactive towards nucleophiles. nih.govsemanticscholar.org The carbonyl group at C2, conjugated with the double bond, further enhances this reactivity. nih.govsemanticscholar.org
Nucleophilic attack can occur at several positions. In reactions of 3,4-dihalo-5-hydroxy-2(5H)-furanones, nucleophiles can attack the C4 or C5 positions, depending on the reaction conditions. nih.govsemanticscholar.orgderpharmachemica.com For example, with mercaptans, substitution can be directed to either C4 or C5. nih.govsemanticscholar.org Similarly, reactions with N-nucleophiles like primary and secondary aliphatic amines, amino acids, and amides are common. nih.gov The reactivity of the dihydrofuran ring can be further tuned by the introduction of various functional groups, making it a versatile building block in organic synthesis. For instance, 5-formyl- and 5-acyl-3,4-dihydro-2H-pyrans and their derivatives are valuable precursors for a wide range of heterocyclic and carbocyclic compounds due to the presence of two non-equivalent electrophilic centers. chim.it
Radical Pathways in Dihydrofuran Transformations
Radical reactions provide an alternative and powerful avenue for the functionalization of dihydrofurans. These pathways often involve the formation of highly reactive intermediates that can lead to a diverse array of products.
One common method for initiating radical reactions is through the use of a radical initiator, such as manganese(III) acetate (B1210297). This reagent can mediate the radical cyclization of hydroxyenones with electron-rich alkenes to form dihydrofurans. researchgate.net For instance, the reaction of 4-hydroxycoumarin (B602359) and 2-hydroxy-1,4-naphtoquinone with various alkenes in the presence of manganese(III) acetate yields dihydrofuran derivatives in good yields. researchgate.net The mechanism involves the formation of a radical intermediate that undergoes cyclization. The addition of radical scavengers like TEMPO can inhibit or completely stop these reactions, providing evidence for a radical mechanism. researchgate.net
Photochemical methods can also be employed to generate radical intermediates. The photochemical coupling of 2,3-dihydrofuran with benzaldehyde (B42025), for example, proceeds through biradical intermediates. researchgate.net The regioselectivity of the attack of the benzaldehyde on the double bond is determined by the relative stabilities of these biradical intermediates. researchgate.net Furthermore, xanthate radical addition-substitution reactions offer a two-step method for the preparation of 2,3-trans disubstituted tetrahydrofuran (B95107) derivatives from 2,3-dihydrofuran precursors. acs.org
Mechanistic Elucidation of Catalytic Reactions
Catalysis plays a pivotal role in the selective transformation of dihydrofurans. Understanding the mechanisms of these catalytic reactions is crucial for optimizing reaction conditions and designing new synthetic methodologies.
Palladium-Catalyzed Reaction Mechanisms (e.g., Heck Reaction Pathways)
Palladium-catalyzed reactions, particularly the Heck reaction, are widely used for the arylation of 2,3-dihydrofuran. The "textbook" mechanism for the Heck reaction involves a Pd(0)/Pd(II) catalytic cycle. acs.org This cycle consists of several key steps:
Oxidative addition: The active Pd(0) catalyst reacts with an aryl halide or triflate to form a Pd(II) species. acs.orgdiva-portal.org
Olefin coordination and insertion: The dihydrofuran coordinates to the palladium center, followed by migratory insertion of the aryl group into the double bond. acs.orgdiva-portal.org This step is often rate-determining and controls the regioselectivity of the reaction.
β-Hydride elimination: A β-hydrogen is eliminated from the resulting alkyl-palladium intermediate to form the arylated dihydrofuran product and a palladium-hydride species. acs.orgdiva-portal.org
Reductive elimination: The Pd(0) catalyst is regenerated by a base-mediated reductive elimination of HX. acs.orgdiva-portal.org
The arylation of 2,3-dihydrofuran typically occurs at the C2 position. nih.gov However, double bond migration can lead to the formation of other isomers. nih.gov The reaction can be influenced by various factors, including the palladium precursor, ligands, and the use of additives like ionic liquids, which can stabilize palladium nanoparticles that act as a reservoir for the active catalytic species. nih.govrsc.org In some cases, a reductive Heck reaction can occur, where the alkylpalladium(II) intermediate is intercepted by a hydride source, leading to the formation of a C-H bond instead of a C=C bond. nih.gov
Table 1: Heck Arylation of 2,3-Dihydrofuran with Iodobenzene using different Palladium Precursors
| Palladium Precursor | Conversion of Iodobenzene (%) | Yield of 2-phenyl-2,3-dihydrofuran (B8783652) (%) |
| Pd(OAc)₂ | 24.6 | - |
| Pd₂(dba)₃ | - | up to 48.8 (with [NBu₄][L-LAC]) |
| Pd(acac)₂ | up to 55.9 (with [NBu₄][L-LAC]) | - |
| [PdCl(allyl)]₂ | up to 72.1 (with [NBu₄][L-LAC]) | - |
| PdCl₂(PPh₃)₂ | - | up to 59.2 (with [NBu₄][L-LAC]) |
| Data compiled from a study on the effect of palladium precursors and ionic liquids. nih.gov |
Organocatalytic Reaction Pathways and Stereoselectivity Models
Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of dihydrofurans. These reactions often employ chiral organic molecules to induce stereoselectivity.
A common strategy involves a domino reaction, such as a Michael addition followed by an intramolecular O-alkylation or an SN2-type reaction. researchgate.netmetu.edu.trresearchgate.net For example, the reaction between α-keto esters and (Z)-(2-chloro-2-nitroethenyl)benzenes can be catalyzed by a chiral thiourea (B124793) catalyst to afford alkyl 4,5-dihydrofuran-2-carboxylates with high enantiomeric excess. researchgate.netresearchgate.net The stereoselectivity is governed by the formation of a ternary complex between the catalyst, the α-keto ester, and the nitroalkene, where the catalyst directs the facial selectivity of the Michael addition.
Bifunctional organocatalysts, such as those derived from quinine (B1679958) and squaramide, are also highly effective. metu.edu.tr These catalysts can activate both the nucleophile and the electrophile through hydrogen bonding and Lewis base interactions, leading to highly organized transition states and excellent stereocontrol. metu.edu.tr The enantiomeric excess of the resulting dihydrofuran products can be very high, often exceeding 90% ee. metu.edu.trmetu.edu.tr
Table 2: Organocatalytic Synthesis of 2,3-Dihydrofurans
| Catalyst | Reactants | Product | Yield (%) | Enantiomeric Excess (ee, %) |
| (R,R)-TUC | α-keto esters and (Z)-(2-chloro-2-nitroethenyl)benzenes | Alkyl 4,5-dihydrofuran-2-carboxylates | - | 86-97 |
| Quinine/squaramide | β-dicarbonyl compounds and (Z)-α-bromonitroolefins | 2,3-Dihydrofurans | up to 83 | up to 97 |
| Data from various organocatalytic studies. researchgate.netmetu.edu.trresearchgate.net |
Copper-Mediated Reaction Mechanisms
Copper catalysts are effective in mediating the synthesis of dihydrofurans, often through cycloaddition or tandem reactions.
One notable example is the copper-catalyzed [4+1] cycloaddition of enones with diazo compounds. nih.gov In this reaction, a copper catalyst, often in conjunction with a chiral ligand, facilitates the formation of a copper-carbene intermediate from the diazo compound. This intermediate then reacts with the enone in a cycloaddition manner to afford the dihydrofuran ring. The use of chiral ligands, such as planar-chiral bipyridines, can induce high levels of diastereo- and enantioselectivity. nih.gov
Copper can also mediate tandem reactions, such as the reaction of β-ketoesters or ketones with tertiary amines. rsc.org In this process, the tertiary amine serves as both a source of a methylene (B1212753) group and as a base. rsc.org The mechanism likely involves the formation of an enamine or enolate, which then participates in a copper-mediated cyclization. Additionally, copper(II) salts can catalyze the intermolecular annulation of aryl ketones with aromatic olefins to produce multisubstituted furans and dihydrofurans. researchgate.net
Hydroboration-Oxidation Mechanisms
The hydroboration-oxidation of the double bond in 2,3-dihydrofuran is a two-step process that results in the anti-Markovnikov addition of water across the double bond, yielding a hydroxyl group on the less substituted carbon. wikipedia.orglibretexts.org
The mechanism proceeds as follows:
Hydroboration: Borane (BH₃), typically used as a complex with tetrahydrofuran (THF), adds to the double bond in a concerted, syn-addition. wikipedia.orglibretexts.orgchemistrysteps.com The boron atom, being the electrophilic center, adds to the less sterically hindered and more electron-rich carbon of the double bond, while a hydride is transferred to the adjacent carbon. wikipedia.orglibretexts.orgyoutube.com This step is stereospecific, with both the boron and the hydrogen adding to the same face of the double bond. wikipedia.orglibretexts.org
Oxidation: The resulting organoborane is then oxidized, typically with hydrogen peroxide in a basic solution. wikipedia.orgchemistrysteps.comambeed.com The hydroperoxide anion acts as a nucleophile, attacking the boron atom. chemistrysteps.comyoutube.com This is followed by a rearrangement where an alkyl group migrates from the boron to the adjacent oxygen atom, with retention of stereochemistry. wikipedia.org This process repeats until all three alkyl groups on the boron have migrated. Finally, hydrolysis of the resulting borate (B1201080) ester yields the alcohol. ambeed.com
This reaction provides a reliable method for the stereoselective synthesis of substituted tetrahydrofurans from their dihydrofuran precursors.
Ring-Opening and Ring-Cleavage Processes
Ring-opening reactions of dihydrofurans are a key pathway to synthesizing a variety of acyclic and other cyclic compounds. The reactivity of the dihydrofuran ring is significantly influenced by its substituents and the reaction conditions.
An unconventional ring-opening of 2,3-dihydrofuran derivatives can be initiated by electrophilic bromination, leading to cleavage of the C4-C5 bond. This reaction typically employs N-Bromosuccinimide (NBS) as the source of electrophilic bromine, often in the presence of a catalyst such as 1,4-diazabicyclo[2.2.2]octane (DABCO). nih.gov
The proposed mechanism suggests that the reaction is initiated by the electrophilic attack of bromine on the C4-C5 double bond of the dihydrofuran ring. Mechanistic studies indicate that the presence of moisture in the reaction solvent may play a crucial role in the subsequent ring-opening process. nih.gov Following the initial bromination, the intermediate undergoes cleavage at the C4-C5 bond. The resulting brominated product can be a synthetically valuable intermediate, which can be further oxidized to yield a 1,2-diketo building block. nih.gov
For this compound, the presence of the electron-withdrawing chlorine atom at the C4 position renders the double bond electron-deficient. This deactivation would likely decrease the nucleophilicity of the C4-C5 bond, making it less susceptible to electrophilic attack compared to unsubstituted or electron-rich dihydrofurans. libretexts.org Consequently, more forcing conditions might be required to achieve this transformation.
Table 1: Reagents for Electrophilic Bromination Initiated Ring Opening
| Reagent/Catalyst | Role | Reference |
|---|---|---|
| N-Bromosuccinimide (NBS) | Electrophilic bromine source | nih.gov |
| DABCO | Catalyst | nih.gov |
Lewis acid-catalyzed ring-opening benzannulation is a powerful method for constructing functionalized aromatic systems, such as carbazoles and benzofurans, from dihydrofuran precursors. researchgate.netrsc.org This reaction has been extensively studied for 5-(indolyl)-2,3-dihydrofuran acetals. researchgate.netrsc.orgmdpi.comnih.gov The process involves the Lewis acid-mediated opening of the dihydrofuran ring, which is followed by an intramolecular cyclization (benzannulation) to form a new fused aromatic ring. researchgate.net
The established mechanism for dihydrofuran acetals proceeds through acetal (B89532) hydrolysis, enolate isomerization, and an intramolecular π-attack on an oxonium intermediate, culminating in alcohol elimination to yield the aromatic product. researchgate.net A variety of Lewis acids can catalyze this transformation, with their efficacy depending on the specific substrate.
For instance, in the case of 2-(4-chlorophenyl)-2-methoxy dihydrofuran acetals, treatment with Lewis acids like Yb(OTf)₃ or Al(OTf)₃/H₂O predominantly leads to elimination to form a furan (B31954) product, with the desired carbazole (B46965) being a minor product. researchgate.net This highlights the sensitivity of the reaction outcome to the substrate's electronic and structural features. While this methodology is well-developed for dihydrofuran acetals, specific studies detailing the Lewis acid-catalyzed ring-opening benzannulation of the simpler this compound are not extensively covered in the surveyed literature. The reactivity would likely differ significantly due to the absence of the acetal group and the presence of the vinyl chloride moiety.
Table 2: Lewis Acids Used in Ring-Opening Benzannulations of Dihydrofuran Acetals
| Lewis Acid | Substrate Type | Outcome | Reference |
|---|---|---|---|
| Yb(OTf)₃ | 5-(indolyl)-2,3-dihydrofuran acetal | 1-Hydroxycarbazole-2-carboxylate | researchgate.net |
| Al(OTf)₃/H₂O | 2-(4-chlorophenyl)-2-methoxy dihydrofuran acetal | Predominantly furan (elimination) | researchgate.net |
| Cu(hfacac)₂ | α-diazo-β-indolyl-β-ketoesters + enol ethers | Dihydrofuran acetal synthesis | mdpi.com |
Dimerization Mechanisms of Dihydrofuran Derivatives
Under acidic conditions, certain dihydrofuran derivatives can undergo dimerization. The mechanism of this process is highly dependent on the structure of the starting material. For chlorinated dihydrofuran analogues, such as (Z)-chloro-exo-methylenetetrahydrofurans, acidic treatment can lead to the formation of unexpected and structurally unique dimers. ias.ac.in
A plausible mechanistic pathway for the acid-catalyzed dimerization of a chloro-dihydrofuran derivative can be proposed. The reaction is likely initiated by the protonation of the ether oxygen atom of the dihydrofuran ring, which generates a highly reactive oxonium cation intermediate. This electrophilic intermediate can then be captured by a second molecule of the chloro-dihydrofuran acting as a nucleophile. The specific nature of the resulting dimer—whether through C-C or C-O bond formation—would be dictated by the regioselectivity of the nucleophilic attack and the stability of the subsequent intermediates. ias.ac.in In the case of (Z)-chloro-exo-methylenetetrahydrofurans, this process can lead to the formation of complex spirocyclic dimers. ias.ac.in While direct studies on the dimerization of this compound are scarce, this acid-catalyzed oxonium ion pathway serves as a primary mechanistic model.
Kinetics of Proton Transfer in Dihydrofuranone Systems
The kinetics of proton transfer in dihydrofuranone systems, which are lactone analogues of dihydrofuran, provide fundamental insights into their acidity and reactivity. Dihydrofuranones are cyclic esters, and the protons on the carbon atom adjacent to the carbonyl group (the α-carbon) are acidic.
Detailed kinetic studies have been performed on the deprotonation of benzo[b]-2,3-dihydrofuran-2-one. nih.gov The acidity of this compound, as indicated by its pKa of 11.68 in water, is significant. nih.gov The rates of proton transfer to various bases, including hydroxide (B78521) ions, amines, and carboxylate ions, have been determined. These rates can be analyzed using Brønsted plots, which correlate the rate constant of the reaction with the acid dissociation constant of the catalyst. nih.gov
A key finding from these studies is the influence of the resulting conjugate base's stability on the intrinsic barrier to proton transfer. For benzo[b]-2,3-dihydrofuran-2-one, deprotonation leads to the formation of a furan-type enolate. The aromaticity of this enolate contributes to its stability. nih.gov
In the case of a hypothetical This compound-2-one , the presence of the electron-withdrawing chlorine atom at the C4 position would be expected to have a significant effect on the acidity of the C3 proton. Through-bond inductive effects would increase the acidity of the C3-H bond, resulting in a lower pKa compared to the unsubstituted analogue. This increased acidity would, in turn, affect the rates of proton transfer. Studies on other α,β-unsaturated lactones have shown that cyclization significantly enhances their reactivity as Michael acceptors compared to their acyclic counterparts, a trend that would be modulated by substituents like chlorine. rsc.orgrsc.org
Table 3: Acidity and Kinetic Data for Benzo[b]-2,3-dihydrofuran-2-one
| Parameter | Value | Conditions | Reference |
|---|---|---|---|
| pKa | 11.68 | Water, 25 °C | nih.gov |
| Proton Transfer | Reversible | With OH⁻, amines, carboxylates | nih.gov |
Derivatives and Structural Diversity of 2,3 Dihydrofurans
Boronated Dihydrofuran Derivatives
The synthesis of boronated dihydrofuran derivatives is an area of interest in organic chemistry. While there is no specific information on the synthesis of boronated derivatives starting from 4-Chloro-2,3-dihydrofuran, general methods for the hydroboration of the parent 2,3-dihydrofuran (B140613) are known. For example, the hydroboration of 2,3-dihydrofuran using reagents like catecholborane can be achieved, often facilitated by a transition-metal catalyst such as Wilkinson's catalyst. This reaction typically proceeds with anti-Markovnikov selectivity.
The development of boronated dihydrofurans provides a versatile platform for further functionalization, as the boronate ester group can be used in a wide array of subsequent reactions, most notably Suzuki cross-coupling reactions, to form new carbon-carbon bonds.
Advanced Spectroscopic Characterization for Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR, DEPT, COSY, NOESY, HSQC, HMBC)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including 4-Chloro-2,3-dihydrofuran. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
¹H NMR Spectroscopy: Proton NMR provides information on the number of different types of protons and their immediate electronic environment. For substituted dihydrofurans, the chemical shifts (δ) of the protons on the dihydrofuran ring are particularly informative. For instance, in a series of 3-methylene-2,3-dihydrofuran (B12894418) derivatives, the exocyclic methylene (B1212753) protons typically appear as distinct singlets in the range of δ 5.14-6.06 ppm. thieme-connect.com The protons of the dihydrofuran ring itself will show characteristic multiplets depending on their substitution pattern and coupling with adjacent protons.
¹³C NMR Spectroscopy: Carbon-13 NMR complements ¹H NMR by providing data on the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the dihydrofuran ring are sensitive to the substituents present. In 8-chloro-2-methylene-2,3-dihydrofuro[3,2-c]chromen-2-ones, the CH carbon of the dihydrofuran ring resonates at approximately 43–49 ppm, while the terminal olefinic =CH₂ carbon appears around 92 ppm. mdpi.com For other substituted dihydrofurans, the olefinic carbons of the C=C double bond typically resonate in the downfield region, while the sp³-hybridized carbons of the ring appear at higher fields.
2D NMR Techniques: Two-dimensional NMR experiments are crucial for unambiguously assigning ¹H and ¹³C signals and for determining the complete molecular structure.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin coupling networks, revealing which protons are adjacent to one another. This is instrumental in tracing the connectivity of the proton network within the dihydrofuran ring and any attached side chains.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. This allows for the direct assignment of a proton's signal to the carbon it is attached to, simplifying the interpretation of both ¹H and ¹³C spectra.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments provide information about the spatial proximity of protons, regardless of whether they are directly bonded. This is essential for determining the stereochemistry of the molecule, such as the relative orientation of substituents on the dihydrofuran ring.
DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments are used to differentiate between CH, CH₂, and CH₃ groups, which can sometimes be ambiguous in a standard ¹³C NMR spectrum. This information, combined with other NMR data, provides a complete picture of the carbon framework.
The combination of these NMR techniques provides a powerful toolkit for the comprehensive structural analysis of this compound and its analogues, enabling the precise determination of their constitution and stereochemistry. researchgate.netprinceton.edu
Interactive Data Table: Representative NMR Data for Dihydrofuran Derivatives
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Key 2D Correlations (COSY, HSQC, HMBC) | Reference |
| 8-Chloro-3-(4-methoxyphenyl)-2-methylene-2,3-dihydrofuro[3,2-c]chromen-2-one | 3.78 (s, 3H), 4.52 (dd, 1H), 5.11 (m, 2H), 6.87 (d, 2H), 7.23 (d, 2H), 7.32 (d, 1H), 7.53 (dd, 1H), 7.75 (d, 1H) | 47.7, 55.2, 91.7, 107.4, 112.5, 114.2, 118.5, 122.2, 128.8, 129.6, 131.2, 132.7, 153.5, 159.1, 157.8, 162.9, 164.8 | Correlations would confirm the connectivity between the dihydrofuran, chromenone, and methoxyphenyl moieties. | mdpi.com |
| 3-Acetyl-3-chlorodihydrofuran-2(3H)-one | Not explicitly provided for this specific compound in the search results. | Not explicitly provided for this specific compound in the search results. | mpg.de | |
| Ethyl 2-acetyl-3-methylene-5-phenyl-2,3-dihydrofuran-2-carboxylate | 5.14 (s, 1H), 5.20 (s, 1H), 6.06 (s, 1H), 7.53-7.54 (m, 4H), 4.28 (q, 2H), 2.30 (s, 3H), 1.30 (t, 3H) | 25.1, 62.7, 94.1, 102.5, 105.7, 124.0, 127.1, 128.0, 131.9, 144.3, 160.0, 166.0, 199.7 | HMBC would show correlations between the acetyl protons and the C2 carbon, and between the methylene protons and C2 and C3. | thieme-connect.com |
Mass Spectrometry (MS and HRMS)
Mass spectrometry (MS) is an essential analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the determination of the molecular formula.
In the context of this compound and its derivatives, mass spectrometry is used to:
Confirm the Molecular Weight: The mass spectrum will show a molecular ion peak (M⁺) or a protonated molecular peak ([M+H]⁺) corresponding to the mass of the molecule. The presence of chlorine is often indicated by a characteristic isotopic pattern, with the (M+2)⁺ peak being approximately one-third the intensity of the M⁺ peak due to the natural abundance of the ³⁷Cl isotope.
Determine the Molecular Formula: HRMS provides a very precise mass measurement, often to four or more decimal places. This high accuracy allows for the calculation of a unique elemental composition, confirming the molecular formula of the compound. For example, the calculated mass for C₁₃H₁₅O₃NCl ([M+H]⁺) is 268.07350, and an experimental finding of 268.07412 would strongly support this formula. rsc.org
Analyze Fragmentation Patterns: The molecule can fragment in the mass spectrometer in predictable ways. Analyzing these fragmentation patterns can provide structural information and help to confirm the identity of the compound.
Interactive Data Table: Representative Mass Spectrometry Data for Dihydrofuran Derivatives
| Compound | Ionization Method | Calculated Mass [M+H]⁺ | Found Mass [M+H]⁺ | Reference |
| Ethyl N-(4-chloro-5-(iodomethyl)furan-2-yl)carbamate | ESI | 268.07350 | 268.07412 (for a related chloro-dihydrofuran derivative) | rsc.org |
| (Z)-3-(Chloro(phenyl)methylene)-5-propyldihydrofuran-2(3H)-one | ESI | 265.0990 | 265.0986 | rsc.org |
| 8-Chloro-3-(4-methoxyphenyl)-2-methylene-2,3-dihydrofuro[3,2-c]chromen-2-one | EI | 340.0502 | 340.0501 | mdpi.com |
| 3-(4-(4-Chloro-2-methoxy-5-oxo-2,5-dihydrofuran-3-yl)piperazine-1-carbonyl)-9,10-dioxo-9,10-dihydroanthracene-1,8-diyl diacetate | ESI | Not explicitly provided, but HRMS was used for characterization. | Not explicitly provided. | nih.gov |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. Each functional group has a characteristic absorption frequency.
For this compound and its derivatives, IR spectroscopy can be used to identify key functional groups, including:
C=C Stretching: The carbon-carbon double bond within the dihydrofuran ring will have a characteristic stretching vibration.
C-O Stretching: The C-O-C ether linkage in the dihydrofuran ring will also show a strong absorption.
C-Cl Stretching: The carbon-chlorine bond will have a characteristic absorption in the fingerprint region of the spectrum.
Other Functional Groups: In substituted dihydrofurans, other functional groups such as carbonyls (C=O), hydroxyls (O-H), or nitriles (C≡N) will have their own distinct and strong absorption bands. For example, in a series of 3-(chloromethylene)-5-propyldihydrofuran-2(3H)-ones, a strong C=O stretching vibration is observed around 1755 cm⁻¹, and a C=C stretching vibration is seen near 1632 cm⁻¹. rsc.org
Interactive Data Table: Representative IR Spectroscopy Data for Dihydrofuran Derivatives
| Compound | Key IR Absorption Bands (cm⁻¹) | Functional Group Assignment | Reference |
| (Z)-3-(Chloro(4-chlorophenyl)methylene)-5-propyldihydrofuran-2(3H)-one | 2960, 2926, 2853, 1755, 1632, 1489, 1464 | C-H (alkane), C=O (lactone), C=C, C-Cl | rsc.org |
| 8-Chloro-3-(4-methoxyphenyl)-2-methylene-2,3-dihydrofuro[3,2-c]chromen-2-one | 1721 | C=O (lactone) | mdpi.com |
| 3-Acetyl-3-chlorodihydrofuran-2(3H)-one | Not explicitly provided for this specific compound in the search results. | mpg.de |
X-ray Diffraction Analysis
For derivatives of this compound, X-ray diffraction has been used to:
Unambiguously confirm the molecular structure, including the connectivity and the position of the chlorine atom and other substituents on the dihydrofuran ring. mdpi.com
Determine the stereochemistry of the molecule, for instance, in cases where the dihydrofuran ring is part of a more complex, fused ring system. rsc.org
Provide detailed information about intermolecular interactions in the solid state, such as hydrogen bonding or stacking interactions.
For example, the structure of 8-chloro-2-methylene-2,3-dihydrofuro[3,2-c]chromen-2-one was unambiguously confirmed by single-crystal X-ray diffraction, revealing a C10-C11 bond distance of 1.321(3) Å, which is characteristic of a C=C double bond. mdpi.com Similarly, the molecular structure of another complex iodo-dihydrofuran derivative was confirmed by X-ray crystallography. rsc.org
Theoretical and Computational Chemistry Approaches to Dihydrofuran Reactivity and Structure
Molecular Electron Density Theory (MEDT) for Reaction Selectivity and Stereochemistry
Molecular Electron Density Theory (MEDT) offers a modern perspective on chemical reactivity, positing that the electron density distribution and its changes are the primary drivers of chemical reactions. researchgate.net Unlike older models that focus on molecular orbitals, MEDT analyzes the changes in electron density along a reaction pathway to understand reactivity.
For 4-Chloro-2,3-dihydrofuran, MEDT would be instrumental in predicting its behavior in various reactions, such as cycloadditions. The theory classifies reactions based on their polarity, which is determined by the global electron density transfer (GEDT) at the transition state. nih.gov In a potential Diels-Alder reaction involving this compound, MEDT would analyze the GEDT to determine whether the reaction proceeds through a non-polar, polar, or ionic pathway. This classification is crucial for understanding the reaction's feasibility and mechanism. nih.gov
Furthermore, the analysis of conceptual DFT-based reactivity indices within the MEDT framework, such as electrophilicity and nucleophilicity, would pinpoint the reactive sites of this compound. luisrdomingo.com The chlorine atom and the double bond introduce electronic asymmetry, and MEDT can quantify how this influences the regioselectivity and stereoselectivity of its reactions. By examining the topology of the Electron Localization Function (ELF), which reveals the nature of chemical bonds, MEDT can provide a detailed picture of bond formation and breaking processes, explaining why certain products are favored over others. maxapress.com
A hypothetical MEDT study on the cycloaddition reaction of this compound with a dienophile would likely involve the following steps:
Calculation of the global reactivity indices of the reactants.
Localization of the transition state structures for different possible reaction pathways.
Analysis of the GEDT at the transition states to determine the polar nature of the reaction.
Topological analysis of the ELF for the transition states to characterize the bond formation process.
This approach would provide a comprehensive understanding of the factors governing the reaction's outcome, moving beyond simple orbital symmetry rules.
Density Functional Theory (DFT) in Mechanistic Studies
Density Functional Theory (DFT) is a cornerstone of computational chemistry, providing a balance between accuracy and computational cost for studying the electronic structure of molecules. cdnsciencepub.com DFT methods are widely used to investigate reaction mechanisms, geometries of reactants, transition states, and products, as well as their energies.
In the context of this compound, DFT calculations would be essential for exploring the potential energy surfaces of its reactions. For instance, in a study of its synthesis or subsequent transformations, DFT could be used to:
Optimize the geometries of all stationary points along a proposed reaction pathway.
Calculate the vibrational frequencies to confirm the nature of these stationary points (minima or transition states) and to obtain zero-point vibrational energies.
Determine the activation energies and reaction energies, thereby predicting the feasibility and rate-determining steps of a reaction.
A significant aspect of studying halogenated compounds like this compound with DFT is understanding the influence of the halogen substituent. The chlorine atom, being electronegative, will affect the electron distribution in the dihydrofuran ring. DFT calculations can precisely map this effect on the molecule's electrostatic potential and frontier molecular orbitals (HOMO and LUMO), which are crucial for predicting reactivity. researchgate.net For example, the presence of chlorine is expected to lower the energy of the HOMO, potentially affecting the compound's behavior in reactions where it acts as a nucleophile. researchgate.net
Mechanistic studies of reactions involving this compound, such as nucleophilic substitution or elimination, would heavily rely on DFT to distinguish between different possible pathways (e.g., concerted versus stepwise mechanisms). pku.edu.cn By comparing the calculated activation barriers for each pathway, a more plausible mechanism can be proposed.
| Property | Application of DFT | Expected Insight for this compound |
| Molecular Geometry | Optimization of bond lengths and angles. | Prediction of the precise 3D structure, including the effect of the chlorine atom on the ring puckering. |
| Reaction Mechanism | Locating and characterizing transition states. | Elucidation of the step-by-step process of its reactions, such as cycloadditions or substitutions. |
| Electronic Properties | Calculation of HOMO-LUMO energies and electrostatic potential. | Understanding how the chlorine substituent modulates the reactivity and the sites susceptible to electrophilic or nucleophilic attack. |
Computational Analysis of Reaction Kinetics and Thermodynamics
Building upon the energetic information obtained from DFT or other quantum chemical methods, computational analysis can provide quantitative data on reaction kinetics and thermodynamics. This involves calculating key parameters that govern the rate and equilibrium of a chemical process.
For this compound, the thermodynamic properties of its reactions, such as the change in enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG), can be computed. nih.gov A negative ΔG would indicate a spontaneous reaction under the given conditions, while a positive value would suggest a non-spontaneous process. These calculations are vital for predicting the position of equilibrium and the product distribution at thermodynamic control.
Kinetic analysis, on the other hand, focuses on the reaction rates. By calculating the activation energy (Ea) or the activation Gibbs free energy (ΔG‡) from the energy of the transition state, the rate constant (k) of a reaction can be estimated using Transition State Theory (TST). ekb.eg
A computational study on the thermal stability of this compound, for example, would involve identifying possible decomposition pathways and calculating their activation barriers. The pathway with the lowest activation energy would be the most kinetically favorable decomposition route.
The following table summarizes the key parameters that can be computationally determined for a reaction involving this compound:
| Parameter | Significance | Computational Method |
| ΔH (Enthalpy of Reaction) | Heat absorbed or released during the reaction. | Calculation of the total electronic energies of reactants and products. |
| ΔS (Entropy of Reaction) | Change in disorder during the reaction. | Calculation of vibrational, rotational, and translational partition functions. |
| ΔG (Gibbs Free Energy of Reaction) | Spontaneity of the reaction. | ΔG = ΔH - TΔS |
| Ea / ΔG‡ (Activation Energy) | Energy barrier that must be overcome for the reaction to occur. | Calculation of the energy difference between the transition state and the reactants. |
| k (Rate Constant) | Proportionality constant relating reaction rate to reactant concentrations. | Derived from ΔG‡ using the Eyring equation. |
These computational predictions of kinetic and thermodynamic parameters are invaluable for understanding and optimizing reaction conditions in a laboratory setting. nih.gov
Electronic Structure Calculations
Electronic structure calculations are fundamental to all the theoretical approaches discussed above. These calculations solve the Schrödinger equation (or an approximation thereof) to determine the distribution of electrons within a molecule. For this compound, these calculations provide a wealth of information about its intrinsic properties.
The electronic structure of this compound is characterized by the interplay between the π-system of the double bond, the lone pairs of the oxygen atom, and the inductive and resonance effects of the chlorine atom. High-level electronic structure calculations can provide a detailed description of the molecular orbitals, their energies, and their shapes. researchgate.net
Analysis of the electronic structure can reveal:
Charge Distribution: The partial atomic charges on each atom can be calculated, identifying the most electron-rich and electron-poor regions of the molecule. This is crucial for predicting how this compound will interact with other molecules.
Dipole Moment: The magnitude and direction of the molecular dipole moment can be computed, providing insight into the molecule's polarity and its interactions with polar solvents and electric fields.
Aromaticity: While 2,3-dihydrofuran (B140613) is not aromatic, electronic structure calculations can quantify the extent of electron delocalization and how the substituents affect it.
The choice of the computational method and basis set is critical for obtaining accurate results. For a molecule containing a second-row element like chlorine, it is important to use basis sets that include polarization and diffuse functions to properly describe the electron distribution.
Applications of 2,3 Dihydrofurans in Chemical Synthesis and Materials Science
Strategic Intermediates for Complex Organic Synthesis
2,3-Dihydrofuran (B140613) and its derivatives are widely recognized as important intermediates in the synthesis of complex organic molecules, including natural products and pharmaceuticals. acs.orgnih.govgoogle.comorganic-chemistry.org They can undergo a variety of chemical transformations, such as cycloadditions, ring-opening reactions, and electrophilic additions, to construct more elaborate molecular architectures. acs.orgresearchgate.net The presence of a chlorine atom in 4-chloro-2,3-dihydrofuran offers a handle for cross-coupling reactions, allowing for the introduction of various substituents at the 4-position. This makes it a potentially valuable precursor for the synthesis of highly functionalized furan-containing compounds.
The synthesis of various substituted 2,3-dihydrofurans has been achieved through methods such as the reaction of α-halo ketones with alkenes, unibo.it the cyclization of enynones, acs.org and the reaction of pyridinium (B92312) ylides with enones. organic-chemistry.org For instance, the reaction of 3,4-dichloro-5-hydroxy-2(5H)-furanone (mucochloric acid) with various nucleophiles demonstrates the reactivity of chlorinated furanone systems and their potential to be converted into a range of derivatives. nih.gov
Table 1: Examples of Reactions for the Synthesis of 2,3-Dihydrofuran Derivatives
| Reactants | Reagents/Conditions | Product Type | Reference |
| α-Halo ketones and alkenes | Photocatalyst | Substituted 2,3-dihydrofurans | unibo.it |
| Enynones and bis(diazo) compounds | Ag(I) catalyst | Functionalized 2,3-dihydrofuran derivatives | acs.org |
| Enones and pyridinium salts | Base (e.g., K₂CO₃) | 2,3-Dihydrofurans | organic-chemistry.org |
| 2,5-Dihydrofurans | Supported palladium or platinum catalyst | 2,3-Dihydrofurans | google.com |
Monomers for Advanced Polymeric Materials
2,3-Dihydrofuran is a known monomer for the production of polymers through cationic polymerization. tandfonline.com The resulting poly(2,3-dihydrofuran) is a thermoplastic with notable strength and degradability, making it a candidate for biorenewable plastics. acs.orgnih.gov The polymerization can be initiated by various cationic initiators, including photoacid generators. tandfonline.com The incorporation of a chloro-substituent, as in this compound, could potentially modify the polymer's properties, such as its thermal stability, flame retardancy, and chemical resistance. The synthesis of mono- and bifunctional 2,3-dihydrofuran derivatives via Heck-reaction has been shown to produce monomers for photoinitiated cationic polymerization, leading to both soluble polymers and insoluble networks. tandfonline.com
Ring-opening metathesis polymerization (ROMP) is another method that has been surprisingly effective for 2,3-dihydrofuran, a compound historically used to quench ROMP catalysts. stanford.edu This opens up new avenues for creating degradable polymers.
Table 2: Polymerization Methods for 2,3-Dihydrofuran
| Polymerization Method | Initiator/Catalyst | Polymer Properties | Reference |
| Cationic Polymerization | Boron trifluoride, Photoacid generators | Thermoplastic, degradable | tandfonline.comacs.orgnih.gov |
| Ring-Opening Metathesis Polymerization (ROMP) | Grubbs catalysts | Degradable homopolymers and copolymers | stanford.edu |
Precursors for Bioactive Molecule Scaffolds (General)
The 2,3-dihydrofuran moiety is present in a number of bioactive natural products and synthetic compounds, exhibiting a range of biological activities. acs.orgnih.govresearchgate.net These activities include anti-inflammatory, antifungal, and tumor-inhibiting properties. researchgate.net The dihydrofuran ring can serve as a scaffold for the development of new therapeutic agents. For example, derivatives of 2,3-dihydrofuran have been investigated for their potential as anticonvulsants, antimicrobials, and anti-inflammatory agents. nih.gov The synthesis of functionalized 2,3-dihydrofurans is therefore of significant interest in medicinal chemistry. The introduction of a chlorine atom can influence the lipophilicity and metabolic stability of a molecule, which are important parameters for drug design.
Environmental and Biological Transformations of Related Dihydrofuran Systems (e.g., Degradation Products)
The environmental fate of furan (B31954) and its derivatives is an area of active research, particularly concerning their biodegradation. doaj.orgmdpi.comresearchgate.net Some furan derivatives, such as furfural (B47365) and 5-hydroxymethylfurfural, are known degradation products of lignocellulose and can act as inhibitors in fermentation processes. mdpi.com However, certain microorganisms, such as some Pseudomonas strains, have been shown to degrade furan derivatives and even exhibit chemotaxis towards them. asm.org The biodegradation of chlorinated organic compounds is a well-known phenomenon, and it is plausible that this compound could be subject to microbial degradation in the environment. The persistence and potential for bioaccumulation of such compounds are important considerations for their environmental impact. redalyc.org The environmental fate of dioxins and furans, which can be highly chlorinated, has been modeled to understand their distribution and persistence in ecosystems. reviewboard.ca
Q & A
(Basic) What are the common synthetic routes for preparing 4-Chloro-2,3-dihydrofuran, and what factors influence reagent selection?
This compound can be synthesized via fluoride-induced 1,4-conjugate elimination of trimethylsilyl acetate from chlorinated precursors, a method validated for structurally related dihydrofuran derivatives . Alternatively, reactions of 1,3-dicarbonyl compounds with oxalyl halides (e.g., oxalyl chloride) in the presence of MgCl₂ yield regio- and stereospecific products, as demonstrated in the synthesis of 2,3-dioxo-dihydrofurans . Reagent selection depends on substituent compatibility: oxalyl halides favor carbonyl incorporation, while fluoride-based elimination is optimal for introducing ethylidene/methylene groups. Solvent polarity and temperature also critically influence yield and regioselectivity.
(Advanced) How do substituents at the 3-methylene position affect dimerization kinetics, and what mechanisms explain these effects?
Substituents like methyl or ethyl groups at the 3-methylene position reduce dimerization rates due to steric hindrance and electronic effects on diradical intermediate stability. For example, in 3-ethylidene-2-methylene-2,3-dihydrofuran, the bulky ethyl group slows dimerization by 40% compared to unsubstituted analogs, as shown in kinetic studies . This supports the two-step diradical mechanism : (1) initial [4+4] head-to-head cyclization and (2) diradical recombination or disproportionation. Isotopic labeling and GC/MS analysis of deuterated dimers confirm substituent-dependent regioselectivity .
(Basic) Which analytical techniques effectively characterize this compound, and how are interferences mitigated?
HPLC-UV is widely used for quantifying this compound in environmental or biological matrices . To prevent artifacts from residual oxidants (e.g., ClO₂), ascorbic acid quenching is recommended post-derivatization . GC/MS and ¹H NMR are critical for structural elucidation, particularly for distinguishing regioisomers (e.g., 4-chloro vs. 5-chloro derivatives) . For volatile derivatives, headspace solid-phase microextraction (HS-SPME) coupled with GC-MS enhances sensitivity in trace analysis .
(Advanced) What role does diradical intermediate stability play in cyclodimerization regioselectivity?
Diradical stability governs the regioselectivity of [4+4] vs. [4+2] cyclodimerization . In furan-based o-quinodimethanes (o-QDMs), electron-donating substituents stabilize diradicals, favoring [4+4] dimers. For example, 2,3-dimethylene-2,3-dihydrofuran predominantly forms [4+4] dimers due to conjugation with the furan oxygen . In contrast, chloro-substituted derivatives (e.g., this compound) exhibit reduced diradical lifetimes, shifting selectivity toward [4+2] products. Activation parameters (ΔH‡ and ΔS‡) derived from Arrhenius plots further correlate substituent effects with transition-state entropy .
(Basic) How can the stability of this compound be maintained during storage and experiments?
Store this compound in anhydrous, oxygen-free solvents (e.g., toluene or acetonitrile) at –20°C to prevent hydrolysis or oxidation . For kinetic studies, low-temperature NMR (e.g., –30°C) slows dimerization, enabling real-time monitoring . Avoid prolonged exposure to light, as UV irradiation accelerates radical-mediated degradation.
(Advanced) How are discrepancies in reported dimerization rates resolved methodologically?
Discrepancies arise from solvent polarity, temperature gradients, and substituent effects. Eyring analysis (using ln(k/T) vs. 1/T plots) isolates thermodynamic contributions (ΔH‡, ΔS‡) from kinetic data . For example, dimerization of 2,3-dimethylene-2,3-dihydrofuran in acetonitrile (ΔH‡ = 8.2 kcal/mol, ΔS‡ = –28 cal/mol·K) contrasts with chloroform (ΔH‡ = 7.1 kcal/mol, ΔS‡ = –33 cal/mol·K), highlighting solvent-dependent stabilization . Isotopic labeling (e.g., D/H substitution) further clarifies steric vs. electronic effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
